5-(1-Methoxypropyl)furan-2-carboxylic acid
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Overview
Description
5-(1-Methoxypropyl)furan-2-carboxylic acid is a heterocyclic organic compound belonging to the furan family. It is characterized by a furan ring substituted with a 1-methoxypropyl group at the 5-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxypropyl)furan-2-carboxylic acid typically involves the functionalization of a furan ring. One common method is the radical bromination of a precursor compound, followed by substitution reactions to introduce the desired functional groups . For example, the radical bromination of a methyl group on a furan derivative using NBS (N-Bromosuccinimide) and AIBN (Azobisisobutyronitrile) in carbon tetrachloride under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate and further reacted with aldehydes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxypropyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 5-formyl furan-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
Major products formed from these reactions include various furan derivatives with different functional groups, such as hydroxyl, aldehyde, and ester groups .
Scientific Research Applications
5-(1-Methoxypropyl)furan-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Methoxypropyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A furan derivative used as a platform chemical for synthesizing various bio-based materials.
2,5-Furandicarboxylic Acid (FDCA): Another furan derivative used as a monomer for producing biopolymers.
Uniqueness
5-(1-Methoxypropyl)furan-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypropyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(1-methoxypropyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-3-6(12-2)7-4-5-8(13-7)9(10)11/h4-6H,3H2,1-2H3,(H,10,11) |
InChI Key |
YXAHZTRQQSOWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(O1)C(=O)O)OC |
Origin of Product |
United States |
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